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Abstract

This application note provides a detailed protocol for the characterization of antibody-drug
conjugates (ADCs) composed of a monoclonal antibody conjugated to the DBCO-PEG4-
GGFG-Dxd linker-payload system. The methodologies described herein leverage Hydrophobic
Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC)
coupled with high-resolution mass spectrometry (MS) to determine critical quality attributes
such as the drug-to-antibody ratio (DAR), identify different drug-loaded species, and confirm
the identity of the conjugate through fragmentation analysis. This document is intended to
guide researchers in the comprehensive mass spectrometric analysis of this novel class of
biotherapeutics.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapies that
combine the specificity of a monoclonal antibody (mADb) with the cytotoxic potency of a small
molecule drug. The DBCO-PEG4-GGFG-Dxd system represents a sophisticated approach to
ADC design. The dibenzocyclooctyne (DBCO) group allows for a copper-free "click chemistry"
conjugation to an azide-modified antibody, ensuring a site-specific and controlled conjugation
process. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric
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hindrance. The Gly-Gly-Phe-Gly (GGFG) peptide linker is designed to be stable in circulation
but is cleavable by lysosomal proteases, such as Cathepsin B, upon internalization into target
cancer cells. This targeted cleavage releases the potent topoisomerase | inhibitor payload, Dxd
(deruxtecan), leading to tumor cell death.

Accurate and robust analytical methods are paramount for the development and quality control
of ADCs. Mass spectrometry, coupled with chromatographic separation techniques, is an
indispensable tool for the in-depth characterization of these complex biomolecules. This
application note details the experimental protocols for the analysis of a model ADC,
Trastuzumab, conjugated with DBCO-PEG4-GGFG-Dxd.

Materials and Methods

Materials

e Antibody-Drug Conjugate: Azide-modified Trastuzumab conjugated with DBCO-PEGA4-
GGFG-Dxd.

o Reagents: Ammonium Acetate, Ammonium Sulfate, Sodium Phosphate, Acetonitrile (ACN),
Water (LC-MS grade), Formic Acid (FA), Trifluoroacetic Acid (TFA), Dithiothreitol (DTT).

e Columns:
o HIC: AdvanceBio HIC (Agilent Technologies) or equivalent.
o RP-LC (intact/subunit): AdvanceBio RP-mAb C4 (Agilent Technologies) or equivalent.

 Instrumentation: High-resolution Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC
system.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) - Mass
Spectrometry (HIC-MS) for Intact ADC Analysis and DAR
Determination

HIC separates ADC species based on their hydrophobicity, which increases with the number of
conjugated drug-linker molecules. This allows for the determination of the drug-to-antibody ratio
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(DAR) distribution.

Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in a buffer
compatible with HIC analysis (e.g., 20 mM sodium phosphate, pH 7.0).

HIC-MS Conditions:

e Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
e Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

o Gradient:

0-5 min: 0% B

o

5-35 min: 0-100% B

[¢]

35-40 min: 100% B

[e]

40.1-45 min: 0% B

[e]

e Flow Rate: 0.5 mL/min

e Column Temperature: 25°C

o MS Detection:

o lonization Mode: ESI Positive

o

Mass Range: 1000-5000 m/z

[¢]

Capillary Voltage: 3500 V

[e]

Source Temperature: 150°C
o Desolvation Temperature: 350°C

Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of the
different ADC species. The average DAR is calculated based on the relative abundance of
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each species (DARO, DAR2, DARA4, etc.).

Reversed-Phase Liquid Chromatography (RP-LC) - Mass
Spectrometry (RP-LC-MS) for Reduced ADC Analysis

This method involves the reduction of the ADC to its light and heavy chains, followed by
separation and analysis. This provides confirmation of the DAR and allows for the
characterization of individual chains.

Sample Preparation (Reduction):

e To 20 pg of the ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
 Incubate at 37°C for 30 minutes.

RP-LC-MS Conditions:

» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Gradient:

0-5 min: 20% B

o

5-35 min: 20-60% B

o

35-40 min: 60-90% B

[¢]

40.1-45 min: 20% B

[e]

e Flow Rate: 0.3 mL/min

¢ Column Temperature: 80°C

o MS Detection:

o lonization Mode: ESI Positive
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[e]

Mass Range: 500-4000 m/z

o

Capillary Voltage: 4000 V

[¢]

Source Temperature: 120°C

[¢]

Desolvation Temperature: 400°C

Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated
and conjugated light and heavy chains. The number of drug-linkers per chain can be
determined from the mass shift.

Tandem Mass Spectrometry (MS/MS) for Fragmentation
Analysis

MS/MS analysis is performed to confirm the identity of the linker and payload through their
characteristic fragmentation patterns.

MS/MS Parameters:

¢ Activation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation
(HCD)

o Collision Energy: Stepped or ramped collision energies (e.g., 20-40 eV) should be optimized
to achieve fragmentation of both the peptide linker and the payload.

e Precursor Selection: Isolate the desired precursor ion (e.g., a specific drug-conjugated
peptide from a digested sample or a fragment from the intact ADC) in the quadrupole or ion
trap.

Results and Discussion
Quantitative Data Summary

The following table summarizes the expected and observed masses for a Trastuzumab-DBCO-
PEG4-GGFG-Dxd conjugate. The average molecular weight of Trastuzumab is approximately
148,000 Da, and the molecular weight of the DBCO-PEG4-GGFG-Dxd linker-payload is
approximately 1375.5 Da.
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Observed Mass (Da)

ADC Species Expected Mass (Da)
(Example)

Trastuzumab (DAR 0) ~148,000 148,005
DAR 2 ~150,751 150,755
DAR 4 ~153,502 153,506
DAR 6 ~156,253 156,257
DAR 8 ~159,004 159,008
Light Chain (Unconjugated) ~23,500 23,502
Light Chain (1 Drug) ~24,876 24,878
Heavy Chain (Unconjugated) ~50,500 50,503
Heavy Chain (1 Drug) ~51,876 51,879
Heavy Chain (2 Drugs) ~53,251 53,254
Heavy Chain (3 Drugs) ~54,626 54,629

Fragmentation Analysis

GGFG Linker: Upon CID or HCD, the GGFG peptide linker is expected to fragment at the
peptide bonds, yielding characteristic b and y ions. The primary cleavage site for cathepsin B is
between the Phe and Gly residues. In MS/MS, fragmentation will occur along the peptide
backbone.

Dxd Payload: The fragmentation of the Dxd payload will provide a unique fingerprint for its
confirmation. Key fragments will arise from the cleavage of the exatecan core structure.

Visualizations
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Caption: Experimental workflow for ADC analysis.
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Caption: Mechanism of action of Dxd.
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Conclusion

The combination of HIC-MS and RP-LC-MS provides a comprehensive analytical toolkit for the
characterization of DBCO-PEG4-GGFG-Dxd ADCs. These methods enable the reliable
determination of DAR, confirmation of molecular weight, and verification of the linker and
payload identity. The protocols outlined in this application note serve as a robust starting point
for the development of analytical strategies for this and other similar ADC molecules, ensuring
the quality, consistency, and efficacy of these promising cancer therapeutics.

» To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of
DBCO-PEG4-GGFG-Dxd Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15142041#mass-spectrometry-analysis-
of-dbco-peg4-ggfg-dxd-conjugates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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